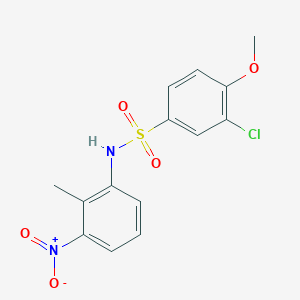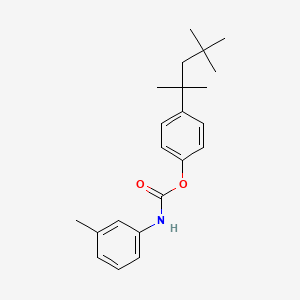
3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
Overview
Description
Introduction 3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are notable for their diverse applications in medicinal chemistry and materials science.
Synthesis Analysis The synthesis of benzenesulfonamide derivatives often involves multi-step chemical reactions. For instance, Al-Hourani et al. (2016) synthesized a similar compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, through a series of reactions including the use of X-ray crystallography for structure determination (Al-Hourani et al., 2016).
Molecular Structure Analysis The molecular structure of benzenesulfonamides can be complex, with various functional groups attached to the benzene ring. Rodrigues et al. (2015) explored the crystal structures of closely related compounds, which revealed insights into the supramolecular architecture controlled by different intermolecular interactions (Rodrigues et al., 2015).
Chemical Reactions and Properties Benzenesulfonamides like this compound can participate in various chemical reactions due to their active functional groups. For example, Gao et al. (2014) demonstrated the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide, highlighting the potential for diverse chemical modifications (Gao et al., 2014).
Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Rozentsveig et al. (2011) provided insights into the physical properties of a similar compound through its reaction with thiourea, indicating the importance of understanding these aspects (Rozentsveig et al., 2011).
Chemical Properties Analysis The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the practical applications of these compounds. For instance, the study by Yu et al. (2022) on the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide showcases the compound's chemical versatility and potential for various applications (Yu et al., 2022).
Scientific Research Applications
Synthesis Techniques and Derivatives
- A novel method for preparing precursors to derivatives of "Acid Alizarin Violet N" involves the chlorosulfonation of 2-nitroanisole, leading to compounds like 4-methoxy-3-nitrobenzenesulfonyl chloride, which are further transformed into various benzenesulfonamides through reactions with different amines. This process underscores the versatility of related compounds in synthesizing dyes and pigments (Katritzky et al., 1993).
- The synthesis and antifungal screening of novel Azetidin-2-ones, including derivatives similar to the query compound, have been explored. These synthesized compounds demonstrated potent antifungal activity against strains like Aspergillus niger and Aspergillus flavus, indicating their potential in developing new antifungal agents (Gupta & Halve, 2015).
Photodynamic Therapy Applications
- Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base have been synthesized and characterized for their photophysical and photochemical properties. These compounds, due to their high singlet oxygen quantum yield, are promising for Type II mechanisms in photodynamic therapy, especially for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Herbicide Metabolism and Selectivity
- The metabolism of chlorsulfuron, a compound related to the query chemical, by plants has been studied to understand the biological basis for the selectivity of this new herbicide for cereals. Tolerant plants like wheat, oats, and barley can rapidly metabolize chlorsulfuron to inactive products, highlighting the importance of metabolic pathways in the selectivity of herbicides (Sweetser, Schow, & Hutchison, 1982).
properties
IUPAC Name |
3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5S/c1-9-12(4-3-5-13(9)17(18)19)16-23(20,21)10-6-7-14(22-2)11(15)8-10/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQCCLOBXXMRFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-nitrobenzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4629764.png)
![4-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzenesulfonamide](/img/structure/B4629766.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)
![ethyl 5-(4-chlorophenyl)-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4629786.png)
![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4629793.png)

![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B4629809.png)
![1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4629821.png)
![2-{2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4629823.png)

![2-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4629847.png)
![1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4629850.png)